Leaving-Group Capability: Tosylate (pKa −2.8) vs. Chloride (pKa −7) — Thermodynamic and Practical Differentiation in Nucleophilic Displacement
The 3-tosyloxy substituent in CAS 6955-48-2 provides a leaving group whose conjugate acid, p-toluenesulfonic acid, has a pKa of −2.8 in water, versus HCl with a pKa of approximately −7 for the 3-chloro analog . While chloride is thermodynamically the stronger leaving group, the tosylate anion benefits from resonance delocalization across the aromatic sulfonate system , conferring practical advantages: tosylate esters are typically crystalline solids amenable to purification by recrystallization, whereas the 3-chloro analog (CAS 567-19-1) is a moisture-sensitive compound requiring anhydrous handling . The differential leaving-group ability translates to distinct reaction rate profiles — in Sₙ₂ displacement reactions, tosylate exhibits a relative rate of approximately 1.0 × 10⁵ compared to the parent hydroxide, making it comparable to halides in synthetic utility while offering superior crystallinity and bench stability .
| Evidence Dimension | Conjugate acid pKa of leaving group (lower pKa = better thermodynamic leaving group) |
|---|---|
| Target Compound Data | pKa = −2.8 (p-toluenesulfonic acid, conjugate acid of tosylate anion) |
| Comparator Or Baseline | 3-Chloro-1,2-benzisothiazole 1,1-dioxide (CAS 567-19-1): pKa ≈ −7 (HCl); Parent saccharin (CAS 81-07-2): not a leaving group at 3-position |
| Quantified Difference | ΔpKa ≈ 4.2 units (chloride is thermodynamically stronger); tosylate provides resonance stabilization and superior crystallinity |
| Conditions | Aqueous pKa values at 25 °C; synthetic utility evaluated in nucleophilic displacement reactions with amines, alcohols, thiols |
Why This Matters
For procurement decisions, the tosylate leaving group offers a distinct reactivity–handling trade-off versus the chloro analog: slightly attenuated thermodynamic leaving-group strength compensated by improved bench stability, crystalline form facilitating purification, and the ability to conduct displacement reactions under milder, less anhydrous conditions.
- [1] p-Toluenesulfonic acid – Wikipedia. Acidity (pKa) = −2.8 (water). View Source
- [2] University of Calgary, Department of Chemistry. Ch8: Tosylates — Leaving Group Ability. Tosylate relative Sₙ2 rate: 1.0 × 10⁵; conjugate acid pKa = −2.8. View Source
- [3] Brigas, A.F.; Fonseca, C.S.C.; Johnstone, R.A.W. Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). J. Chem. Res., 2002, 2002(6), 299–300. View Source
